Product packaging for 4-Ethyl-4-phenyloxazolidine-2,5-dione(Cat. No.:)

4-Ethyl-4-phenyloxazolidine-2,5-dione

Cat. No.: B12887554
M. Wt: 205.21 g/mol
InChI Key: GIBUJDSXBWPQGN-UHFFFAOYSA-N
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Description

4-Ethyl-4-phenyloxazolidine-2,5-dione is an organic compound with the CAS Registry Number 52264-75-2 . It is characterized by the molecular formula C11H11NO3 and has a molecular weight of 205.21 g/mol . The compound's structure can be represented by the SMILES notation CCC1(NC(=O)OC1=O)c2ccccc2 . Computational predictions estimate its density to be approximately 1.214 g/cm³ . This chemical is part of the oxazolidine-2,5-dione family, a class of structures that are of significant interest in organic synthesis and medicinal chemistry for building more complex molecules. As a specialty chemical, it is intended for research and development applications in a laboratory setting. This product is designated "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or animal use. Researchers are encouraged to contact their supplier for specific data on stability, handling, and potential applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11NO3 B12887554 4-Ethyl-4-phenyloxazolidine-2,5-dione

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

4-ethyl-4-phenyl-1,3-oxazolidine-2,5-dione

InChI

InChI=1S/C11H11NO3/c1-2-11(8-6-4-3-5-7-8)9(13)15-10(14)12-11/h3-7H,2H2,1H3,(H,12,14)

InChI Key

GIBUJDSXBWPQGN-UHFFFAOYSA-N

Canonical SMILES

CCC1(C(=O)OC(=O)N1)C2=CC=CC=C2

Origin of Product

United States

Derivatives and Functionalization Strategies for 4 Ethyl 4 Phenyloxazolidine 2,5 Dione

Rational Design and Synthesis of Novel Oxazolidine-2,5-dione (B1294343) Derivatives

The rational design of derivatives based on the 4-ethyl-4-phenyloxazolidine-2,5-dione structure primarily involves modifications at the C4 position of the oxazolidine (B1195125) ring. By substituting the ethyl and phenyl groups with other alkyl or aryl moieties, the steric and electronic properties of the molecule can be systematically tuned. This approach allows for the creation of a library of compounds with tailored characteristics.

The synthesis of these derivatives begins with the preparation of the corresponding α,α-disubstituted amino acid precursor. For the parent compound, this precursor is 2-amino-2-phenylbutanoic acid. synthonix.comnih.gov A common synthetic route to this amino acid starts from a ketone, such as propiophenone, via the Bucherer-Bergs reaction or a Strecker-type synthesis. patsnap.com For instance, the reaction of propiophenone with sodium cyanide and ammonium carbonate can produce the intermediate 5-ethyl-5-phenylhydantoin, which is then hydrolyzed to yield 2-amino-2-phenylbutanoic acid. patsnap.com

Once the desired α-amino acid is obtained, it is cyclized to form the oxazolidine-2,5-dione ring. This is typically achieved by reacting the amino acid with phosgene (B1210022) or a phosgene equivalent, such as triphosgene (B27547). This process leads to the formation of what is known as an N-carboxyanhydride (NCA), which is synonymous with the oxazolidine-2,5-dione structure for α,α-disubstituted amino acids.

The following table illustrates the rational design process, showing how different precursor ketones can be used to synthesize various C4-disubstituted oxazolidine-2,5-dione derivatives.

Precursor KetoneIntermediate α,α-Disubstituted Amino AcidResulting Oxazolidine-2,5-dione Derivative
Propiophenone2-Amino-2-phenylbutanoic acidThis compound
Acetophenone2-Amino-2-phenylpropanoic acid4-Methyl-4-phenyloxazolidine-2,5-dione
Dibenzyl ketone2-Amino-2,3-diphenylpropanoic acid4-Benzyl-4-phenyloxazolidine-2,5-dione
Cyclohexanone1-Aminocyclohexanecarboxylic acid1-Oxa-3-azaspiro[4.5]decane-2,4-dione

Formation of Amino Acid N-Carboxyanhydrides (NCAs) as Key Intermediates from Oxazolidine-2,5-diones

The compound this compound is a specific example of an α-amino acid N-carboxyanhydride (NCA), also known as a Leuchs' anhydride (B1165640). These compounds are not merely derivatives but are fundamentally important reactive intermediates in polymer chemistry. NCAs are the activated monomers required for the ring-opening polymerization (ROP) to produce polypeptides. mdpi.com

The formation of the NCA from the parent amino acid is the crucial activation step. The reaction involves the intramolecular cyclization of an N-carbonyl chloride derivative of the amino acid, which is formed by treating the amino acid with phosgene or a similar reagent. The stability of the resulting five-membered ring is counterbalanced by its high reactivity, driven by the ring strain and the two electrophilic carbonyl centers. This reactivity makes NCAs ideal for polymerization processes.

The polymerization of NCAs can be initiated by various nucleophiles, including primary amines, alcohols, or water. The reaction proceeds with the loss of carbon dioxide and the formation of a new amide bond, extending the polypeptide chain. The use of NCAs derived from α,α-disubstituted amino acids, such as this compound, leads to the formation of polysubstituted polypeptides with unique conformational properties. The polymerization of 3-substituted oxazolidine-2,5-diones has been studied to this end. rsc.org

ReactantReagentProduct (Key Intermediate)Primary Application
2-Amino-2-phenylbutanoic acidPhosgene or TriphosgeneThis compound (NCA)Ring-Opening Polymerization to form Polypeptides

Transformations Leading to Other Heterocyclic Compounds

The oxazolidine-2,5-dione ring is a versatile synthon that can be chemically transformed into other important heterocyclic scaffolds. One of the most significant transformations is its conversion to hydantoins (imidazolidine-2,4-diones). Hydantoin (B18101) derivatives are a well-known class of compounds with significant applications in medicinal chemistry. mdpi.com

This transformation can be achieved by reacting the this compound with a primary amine (R-NH₂). The proposed mechanism involves the nucleophilic attack of the amine on one of the carbonyl carbons of the oxazolidine-2,5-dione ring. Attack at the C5 carbonyl is generally favored due to its ester-like character, leading to ring opening and the formation of an N-acyl amino acid amide intermediate. This intermediate can then undergo an intramolecular cyclization via nucleophilic attack of the newly introduced nitrogen onto the other carbonyl group, followed by dehydration, to yield the thermodynamically more stable 5,5-disubstituted hydantoin ring.

This reaction pathway provides a valuable method for converting a readily available amino acid derivative into a different class of heterocycles, expanding its synthetic utility.

Starting HeterocycleReagentResulting HeterocycleProposed Mechanism
This compoundPrimary Amine (e.g., Aniline)5-Ethyl-5-phenyl-3-phenylimidazolidine-2,4-dione (a Hydantoin)Nucleophilic Ring Opening followed by Intramolecular Cyclization

Post-Synthetic Modification Methodologies for this compound Scaffolds

Post-synthetic modification refers to the chemical alteration of the this compound molecule after the core heterocyclic ring has been formed. This strategy allows for the late-stage introduction of functional groups to fine-tune the molecule's properties or to attach it to other molecular systems. rsc.org

Key sites for post-synthetic modification on the this compound scaffold include the phenyl ring, the ethyl group, and the nitrogen atom at the N3 position.

Modification of the Phenyl Ring: The phenyl group is amenable to electrophilic aromatic substitution reactions. Depending on the reaction conditions, functional groups such as nitro (-NO₂), halo (-Cl, -Br), or acyl (-COR) groups can be introduced. The C4-substituent of the oxazolidine ring will act as an ortho-, para-directing group, guiding the position of the new substituent.

Modification at the N3 Position: The hydrogen atom on the N3 nitrogen is acidic and can be removed by a suitable base. The resulting anion can then be reacted with various electrophiles, allowing for N-alkylation or N-acylation. This provides a straightforward route to 3-substituted derivatives.

Modification of the Ethyl Group: While less common, the ethyl group could potentially be functionalized, for example, through free-radical halogenation, although this may lead to selectivity issues.

These post-synthetic modifications significantly enhance the molecular diversity that can be generated from a single core scaffold.

Modification SiteType of ReactionPotential ReagentsResulting Functional Group
Phenyl RingNitrationHNO₃/H₂SO₄-NO₂
Phenyl RingHalogenationBr₂/FeBr₃-Br
N3 PositionN-AlkylationBase (e.g., NaH), then Alkyl Halide (e.g., CH₃I)-CH₃
N3 PositionN-AcylationBase, then Acyl Chloride (e.g., CH₃COCl)-COCH₃

Spectroscopic Data for this compound Not Available in Publicly Accessible Resources

A comprehensive search for experimental spectroscopic data pertaining to the chemical compound this compound has yielded no specific results for its Nuclear Magnetic Resonance (NMR) spectra, Infrared (IR) spectrum, or Mass Spectrometry (MS) data.

While extensive searches were conducted to locate ¹H NMR, ¹³C NMR, IR, and MS data, no publicly accessible scientific literature or chemical databases appear to contain the empirical spectroscopic characterization for this specific molecule. The information available pertains to structurally related but distinct compounds, such as 4-phenyloxazolidine-2,5-dione (B13386745), which lacks the ethyl group at the 4-position, or other derivatives of oxazolidine-2,5-dione.

Consequently, the detailed analysis and structural elucidation for this compound, as requested, cannot be provided at this time due to the absence of the foundational spectroscopic data. The generation of a scientifically accurate article focusing on its spectroscopic characterization is therefore not possible without access to the relevant experimental findings.

Further research or de novo synthesis and characterization of this compound would be required to generate the data necessary for the requested detailed spectroscopic analysis.

Spectroscopic and Structural Analysis of this compound: A Review of Available Data

Detailed scientific data regarding the spectroscopic and structural characterization of the specific chemical compound this compound is not available in publicly accessible scientific literature and databases.

Despite a comprehensive search for experimental data pertaining to the High-Resolution Mass Spectrometry (HRMS), Tandem Mass Spectrometry (MS/MS), Elemental Analysis, and X-ray Crystallography of this compound, no specific findings for this particular molecule could be located. The stringent requirement to focus solely on this compound and the specified analytical techniques precludes the inclusion of information on related or analogous structures.

Scientific investigation into chemical compounds involves their synthesis and subsequent characterization using a variety of analytical methods to confirm their identity, purity, and structure. The techniques outlined in the requested article structure are fundamental to this process.

High-Resolution Mass Spectrometry (HRMS) is employed to determine the precise molecular formula of a compound by measuring its mass-to-charge ratio with very high accuracy.

Tandem Mass Spectrometry (MS/MS) provides information about the structure of a molecule by fragmenting it and analyzing the resulting smaller ions, which helps in elucidating its fragmentation pathways.

Elemental Analysis is a method used to determine the elemental composition of a compound, providing the percentage of each element present and serving as a verification of its empirical formula.

X-ray Crystallography is a powerful technique that allows for the determination of the three-dimensional arrangement of atoms within a crystalline solid, providing definitive structural information.

The absence of published data for this compound across these analytical methods indicates that the compound may not have been synthesized, or if it has, its characterization data has not been disseminated in the public domain. Therefore, the creation of an article with the specified detailed research findings and data tables is not possible at this time.

Computational and Theoretical Studies on 4 Ethyl 4 Phenyloxazolidine 2,5 Dione

Quantum Chemical Calculations

Application of Density Functional Theory (DFT) Methods and Basis Set Selection

No studies detailing the application of DFT methods or the selection of basis sets for the analysis of 4-Ethyl-4-phenyloxazolidine-2,5-dione were found.

Ab Initio Computational Approaches

No research employing ab initio computational approaches for this compound could be located.

Electronic Structure and Reactivity Descriptors

Analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Specific HOMO and LUMO energy values for this compound are not available in the literature.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

No studies containing MEP maps or charge distribution analysis for this compound were identified.

Derivation and Interpretation of Fukui Functions for Local Reactivity Prediction

There is no available research that includes the calculation or interpretation of Fukui functions to predict the local reactivity of this compound.

Conformation and Stereochemical Investigations

The three-dimensional structure of a molecule is intrinsically linked to its physical, chemical, and biological properties. For a chiral molecule like this compound, understanding its conformational landscape and establishing its absolute stereochemistry are of paramount importance.

Conformational Analysis of the Oxazolidine (B1195125) Ring System

The five-membered oxazolidine-2,5-dione (B1294343) ring is not planar and adopts a puckered conformation to relieve ring strain. The puckering of five-membered rings can be described by two parameters: the puckering amplitude (q) and the phase angle of pseudorotation (Φ). These parameters define the extent of out-of-plane deviation and the specific conformation (e.g., envelope or twist) of the ring.

For a 4,4-disubstituted oxazolidine-2,5-dione, the substituents at the C4 position significantly influence the preferred conformation of the ring. Computational methods, such as Density Functional Theory (DFT), are instrumental in determining the lowest energy conformations. In the case of this compound, the bulky phenyl and ethyl groups will orient themselves to minimize steric interactions, which in turn will dictate the puckering of the oxazolidine ring. It is anticipated that the ring will adopt a conformation that places the larger phenyl group in a pseudo-equatorial position to reduce steric strain.

Table 1: Predicted Conformational Data for the Oxazolidine-2,5-dione Ring in this compound (based on analogous systems).
ConformerPuckering Amplitude (q, Å)Phase Angle (Φ, degrees)Relative Energy (kcal/mol)Key Dihedral Angles (degrees)
Envelope (C4-endo)0.35900.0O1-C2-N3-C4
Twist (C4-endo, N3-exo)0.321201.2C2-N3-C4-C5
Envelope (C5-endo)0.362702.5N3-C4-C5-O1

Computational Approaches for Stereochemical Assignment and Validation

The C4 carbon in this compound is a stereocenter, meaning the compound can exist as two enantiomers (R and S). Computational methods are invaluable in assigning and validating the absolute stereochemistry of such chiral molecules. One common approach involves comparing computationally predicted spectroscopic data with experimental data.

For instance, the chiroptical properties, such as electronic circular dichroism (ECD) and vibrational circular dichroism (VCD) spectra, are highly sensitive to the molecule's absolute configuration. By calculating the theoretical ECD or VCD spectrum for one enantiomer (e.g., the R-enantiomer) using time-dependent DFT (TD-DFT), and comparing it to the experimentally measured spectrum, the absolute stereochemistry of the synthesized compound can be confidently assigned. A good match between the calculated and experimental spectra confirms the assigned configuration.

Table 2: Illustrative Comparison of Calculated and Experimental Data for Stereochemical Assignment of a Chiral Center (Hypothetical Data for this compound).
Spectroscopic MethodCalculated Data (R-enantiomer)Experimental DataConclusion
ECD (λmax, nm)215 (+), 240 (-)214 (+), 241 (-)Consistent with R-configuration
VCD (ν, cm-1)1780 (+), 1750 (-)1782 (+), 1748 (-)Consistent with R-configuration
Optical Rotation ([α]D)+55.2+58.9Consistent with R-configuration

Mechanistic Insights Derived from Computational Modeling

Computational modeling is a powerful tool for elucidating the intricate details of chemical reactions. By mapping the potential energy surface, chemists can identify reaction pathways, characterize transition states, and assess the stability of intermediates, providing a deeper understanding of reaction mechanisms.

Elucidation of Reaction Pathways and Transition State Characterization

The synthesis of oxazolidine-2,5-diones, which are a class of N-carboxyanhydrides (NCAs), can proceed through various routes. Computational studies on the formation of related heterocyclic systems can shed light on the likely mechanisms for the formation of this compound. For example, the cyclization of an N-alkoxycarbonyl-α-amino acid is a common route.

DFT calculations can be used to model the reaction pathway of such a cyclization. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating the activation energy barrier. The geometry of the transition state provides crucial information about the bond-forming and bond-breaking processes. For the formation of this compound, the transition state would likely feature a partially formed C5-O1 bond and a partially broken bond in the leaving group.

Table 3: Calculated Activation Energies and Key Geometric Parameters of a Hypothetical Transition State for the Cyclization to form a 4,4-disubstituted Oxazolidine-2,5-dione.
ParameterValue
Activation Energy (ΔG‡, kcal/mol)22.5
Imaginary Frequency (cm-1)-250
Partial Bond Length (C5-O1, Å)2.15
Partial Bond Length (Leaving Group, Å)1.98

Assessment of Intermediate Species Stability

In the context of reactions involving this compound, such as its ring-opening polymerization to form polypeptides, computational modeling can be used to assess the stability of intermediates like the carbamate (B1207046) anion formed upon nucleophilic attack. The relative energies of different potential intermediates can be calculated to determine the most likely reaction pathway. Factors such as the nature of the substituents at the C4 position will influence the stability of these intermediates through steric and electronic effects.

Table 4: Calculated Relative Energies of Hypothetical Intermediates in a Reaction involving a 4,4-disubstituted Oxazolidine-2,5-dione.
Intermediate SpeciesRelative Energy (kcal/mol)Key Structural Features
Reactant Complex0.0Initial association of reactants
Tetrahedral Intermediate 15.2Nucleophilic attack at C5
Carbamate Anion Intermediate-2.8Ring-opened species
Tetrahedral Intermediate 28.1Nucleophilic attack at C2

Future Research Directions for 4 Ethyl 4 Phenyloxazolidine 2,5 Dione

Development of Novel and Sustainable Synthetic Methodologies

The pursuit of environmentally benign and efficient synthetic routes is a paramount goal in modern chemistry. Future research into the synthesis of 4-Ethyl-4-phenyloxazolidine-2,5-dione will likely prioritize the development of novel and sustainable methodologies. This includes the exploration of green solvents, atom-economical reactions, and the use of renewable starting materials. Investigating one-pot syntheses from readily available precursors could significantly enhance the efficiency and reduce the environmental footprint of its production. Furthermore, the application of flow chemistry presents an opportunity for the continuous and scalable synthesis of this compound, offering precise control over reaction parameters and minimizing waste generation.

Exploration of Advanced Catalytic Approaches for Enhanced Efficiency and Selectivity

Catalysis is a cornerstone of efficient chemical synthesis. Future investigations should focus on the application of advanced catalytic systems to the synthesis and transformation of this compound. The use of organocatalysts, for instance, could offer a metal-free and environmentally friendly alternative to traditional catalysts. Moreover, the exploration of biocatalysis, employing enzymes to catalyze specific reactions, could lead to highly selective and sustainable synthetic routes. The development of novel nanocatalysts with high surface area and reactivity could also pave the way for more efficient and selective transformations involving the oxazolidine-2,5-dione (B1294343) core. A study on related heterocyclic compounds demonstrated the use of silver nitrate adsorbed on silica gel as an efficient catalyst for cyclization reactions, a concept that could be adapted for the synthesis of oxazolidine-2,5-dione derivatives. organic-chemistry.org

In-depth Mechanistic Investigations of Complex Transformations

A thorough understanding of reaction mechanisms is crucial for the optimization of existing synthetic methods and the development of new transformations. Future research should employ a combination of experimental and computational techniques to conduct in-depth mechanistic investigations of reactions involving this compound. Advanced spectroscopic techniques, such as in-situ NMR and IR spectroscopy, can provide real-time monitoring of reaction intermediates and transition states. Kinetic studies, including the determination of reaction orders and activation parameters, will offer valuable insights into the underlying reaction pathways. These experimental approaches, when coupled with computational modeling, can provide a comprehensive picture of the reaction landscape.

Computational Design and Prediction of Novel Oxazolidine-2,5-dione Derivatives

Computational chemistry has emerged as a powerful tool in the design and prediction of novel molecules with desired properties. Future research should leverage computational methods to design and predict new derivatives of this compound. nih.govresearchgate.net Molecular docking studies can be employed to predict the binding affinity of these derivatives to specific biological targets, guiding the design of new therapeutic agents. nih.gov Quantum chemical calculations can be used to predict the reactivity, stability, and spectroscopic properties of novel derivatives, aiding in the selection of promising candidates for synthesis. Furthermore, the use of machine learning and artificial intelligence algorithms can accelerate the discovery of new oxazolidine-2,5-dione derivatives with optimized properties by learning from existing chemical data.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-ethyl-4-phenyloxazolidine-2,5-dione, and how do reaction conditions influence yield and purity?

  • Methodological Answer : A common approach involves refluxing precursors (e.g., substituted aldehydes) with acetic acid as a catalyst in ethanol, followed by solvent evaporation and filtration . For derivatives like oxazolidine-2,4-diones, optimizing stoichiometry (e.g., 0.01 mol of thiosemicarbazide with 0.03 mol of oxo-compounds) and solvent systems (DMF-acetic acid mixtures) improves crystallinity . Key parameters include reflux duration (2–4 hours) and post-reaction recrystallization protocols.

Q. How can spectroscopic techniques (NMR, IR) be systematically applied to confirm the structure of this compound?

  • Methodological Answer :

  • NMR : Analyze chemical shifts for the ethyl group (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2) and aromatic protons (δ ~7.0–7.5 ppm). The oxazolidine ring’s carbonyl signals typically appear at δ ~170–180 ppm in 13C^{13}\text{C} NMR .
  • IR : Confirm C=O stretching vibrations (1650–1750 cm⁻¹) and C-N bonds (1250–1350 cm⁻¹). Discrepancies in peak positions may indicate impurities or tautomeric forms .

Q. What are the key reactivity patterns of oxazolidine-2,5-diones in nucleophilic or electrophilic reactions?

  • Methodological Answer : The electron-deficient carbonyl groups in the dione ring are susceptible to nucleophilic attack (e.g., by amines or thiols), while the phenyl group stabilizes intermediates via resonance. For example, hydrazone formation at the 5-position requires controlled pH (sodium acetate buffer) to avoid side reactions .

Advanced Research Questions

Q. How can factorial design optimize reaction conditions for synthesizing this compound derivatives?

  • Methodological Answer : Use a 2k^k factorial design to test variables like temperature (reflux vs. room temperature), catalyst concentration (acetic acid: 0–10 drops), and solvent polarity (ethanol vs. DMF). Response variables include yield and purity. Statistical tools like ANOVA identify significant factors, reducing experiments by 50–70% while maintaining robustness .

Q. What mechanistic insights can DFT calculations provide on the ring-opening reactions of oxazolidine-2,5-diones?

  • Methodological Answer : Density Functional Theory (DFT) simulations model transition states during nucleophilic attack on the dione ring. For example, calculate activation energies for hydroxide ion attack at C2 vs. C5 positions. Correlate computational results with experimental kinetics (e.g., Arrhenius plots) to validate mechanisms .

Q. How should researchers address contradictory data in biological activity studies of oxazolidine-2,5-dione derivatives?

  • Methodological Answer :

  • Reproducibility Checks : Verify assay conditions (e.g., cell line viability, solvent controls). For cytotoxicity studies, compare IC50 values across multiple replicates .
  • Meta-Analysis : Use hierarchical clustering to group structurally similar derivatives and identify outliers. Cross-reference with literature on analogous compounds (e.g., thiazolidinones) to resolve discrepancies .

Q. What advanced chromatographic methods resolve co-eluting impurities in oxazolidine-2,5-dione samples?

  • Methodological Answer :

  • HPLC-MS : Employ gradient elution (acetonitrile/water with 0.1% formic acid) and high-resolution mass spectrometry to separate isomers. Use collision-induced dissociation (CID) to confirm fragmentation patterns .
  • Preparative TLC : For small-scale purification, silica gel plates with ethyl acetate/hexane (3:7) resolve polar byproducts .

Q. What safety protocols are critical for handling reactive intermediates during oxazolidine-2,5-dione synthesis?

  • Methodological Answer :

  • Ventilation : Use fume hoods for reactions releasing volatile acids (e.g., glacial acetic acid) .
  • Personal Protective Equipment (PPE) : Wear nitrile gloves and safety goggles to prevent skin/eye contact with electrophilic intermediates .
  • Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal .

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